molecular formula C15H22N2O4S B2552429 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922097-56-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

Cat. No.: B2552429
CAS No.: 922097-56-1
M. Wt: 326.41
InChI Key: IITREIYKESFMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The canonical SMILES representation of this compound is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methodologies and Biological Screening : A range of sulfonamide derivatives, including compounds similar in structure to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide, have been synthesized and screened for biological activity. For instance, ethylated sulfonamides with 1,4-Benzodioxane moiety exhibited inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, and showed antibacterial properties (Irshad et al., 2016).

Structural Analysis and Chemical Properties

  • Structural and Spectroscopic Analysis : Studies involving structural analysis, such as X-ray diffraction and spectroscopic techniques (e.g., IR, NMR), have been conducted on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . These studies provide insights into the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity, helping to understand the chemical properties and potential applications (Almansour et al., 2016).

Applications in Synthesis and Material Science

  • Synthesis of Derivatives and Malonamide : Innovative methodologies have been developed for synthesizing derivatives of tetrahydrobenzo[b][1,4]oxazepine. These methods involve multicomponent reactions and can yield malonamide derivatives, showcasing the compound's versatility in synthetic chemistry (Shaabani et al., 2010).
  • Eco-friendly Synthetic Methods : The compound's derivatives have been synthesized using eco-friendly and efficient methods in aqueous media, highlighting sustainable approaches in chemical synthesis (Babazadeh et al., 2016).

Mechanism of Action

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-17-12-8-7-11(16-22(19,20)6-2)9-13(12)21-10-15(3,4)14(17)18/h7-9,16H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITREIYKESFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.